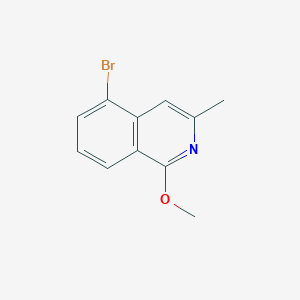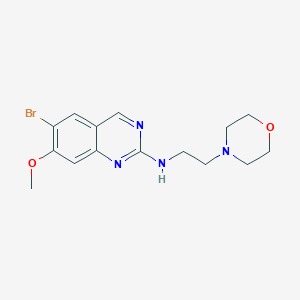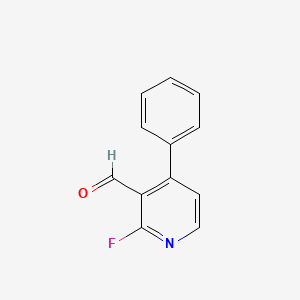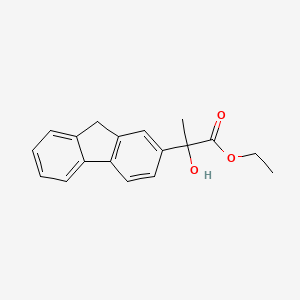
ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate is an organic compound that features a fluorenyl group attached to a hydroxypropanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate typically involves the esterification of 2-(9H-fluoren-2-yl)-2-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: 2-(9H-fluoren-2-yl)-2-oxopropanoate.
Reduction: 2-(9H-fluoren-2-yl)-2-hydroxypropanol.
Substitution: 2-(9H-fluoren-2-yl)-2-hydroxypropanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and materials with specific optical properties.
Wirkmechanismus
The mechanism by which ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate exerts its effects depends on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and ethanol. The fluorenyl group can also interact with various molecular targets, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate can be compared with other fluorenyl derivatives such as:
2-(9H-fluoren-2-yl)acetic acid: Similar structure but lacks the ester group.
9,9-bis(4-hydroxyphenyl)fluorene: Contains additional hydroxyl groups, leading to different reactivity and applications.
2-(9H-fluoren-2-yl)ethanol: Similar structure but with an alcohol group instead of an ester.
The uniqueness of this compound lies in its combination of the fluorenyl group with a hydroxypropanoate ester, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H18O3 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C18H18O3/c1-3-21-17(19)18(2,20)14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11,20H,3,10H2,1-2H3 |
InChI-Schlüssel |
CGHYYEMQDUPZOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)

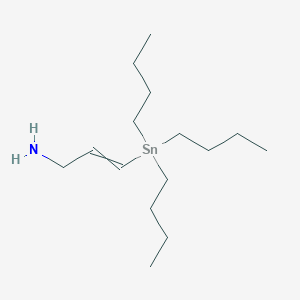

![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)
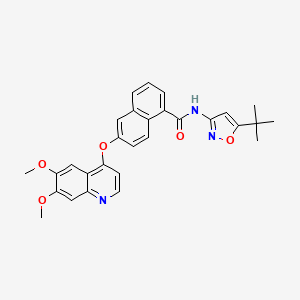

![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)

![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)
